1-(1,4-Dimethylpiperazin-2-yl)ethanone
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Overview
Description
“1-(1,4-Dimethylpiperazin-2-yl)ethanone” is a chemical compound with the molecular formula C8H16N2O . It is also known by its synonyms “Ethanone, 1-(1,4-dimethyl-2-piperazinyl)-” and "1-(1,4-dimethylpiperazin-2-yl)ethan-1-one" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C8H16N2O/c1-7(11)8-6-9(2)4-5-10(8)3/h8H,4-6H2,1-3H3
. This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Physical and Chemical Properties Analysis
The physical form of “this compound” is a liquid . It has a molecular weight of 156.23 . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Novel Antimicrobial Agents
A study by Zaidi et al. (2021) outlines the synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etanones, showing significant antimicrobial activities, potentially more effective than conventional medicines. This research demonstrates the utility of related compounds in developing new antimicrobial agents (Zaidi et al., 2021).
Chemical Characterization and Synthesis
Another study by Mabkhot et al. (2011) on the treatment of 1-(5-acetyl-3,4-dimethythieno[2,3-b]thiophene-2yl)ethanone with dimethylformamide dimethyl acetal led to the development of various bis-derivatives. This study highlights the chemical versatility and potential applications of related compounds in synthesizing new chemical entities with varied applications (Mabkhot et al., 2011).
Microwave-mediated Synthesis of Heterocycles
Research by Darweesh et al. (2016) demonstrates the efficient microwave-mediated synthesis of novel heterocyclic compounds based on benzothiazole and benzimidazole, utilizing related compounds as precursors. This approach offers a rapid and efficient method for synthesizing potentially bioactive heterocycles (Darweesh et al., 2016).
Catalytic, DNA Binding, and Antibacterial Activities
A study by El‐Gammal et al. (2021) explores the synthesis of new Schiff base ligands and their metal complexes, demonstrating catalytic, DNA binding, and significant antibacterial activities. This research suggests the potential of related compounds in developing new materials with applications in biomedicine and catalysis (El‐Gammal et al., 2021).
Fluorescent Sensor for Metal Ions
Research by Soufeena and Aravindakshan (2019) on the synthesis of a new Schiff base shows its application as a colorimetric sensor for Fe(III) and a "turn-on" fluorescent sensor for Al(III), highlighting the potential of related compounds in sensor technology (Soufeena & Aravindakshan, 2019).
Polymer Precursors from Natural Oils
A study by Furst et al. (2012) discusses the production of dimethyl 1,19-nonadecanedioate from the methoxycarbonylation of commercial oils, leading to polymer precursors. This research demonstrates the application of related methodologies in sustainable material science (Furst et al., 2012).
Electrochemical Synthesis of Phenylpiperazines
Nematollahi and Amani (2011) developed a novel electrochemical method for synthesizing new phenylpiperazine derivatives, showcasing the potential of electrochemical approaches in creating pharmacologically relevant compounds efficiently (Nematollahi & Amani, 2011).
Safety and Hazards
The safety data sheet for “1-(1,4-Dimethylpiperazin-2-yl)ethanone” indicates that it is harmful if swallowed and may cause respiratory irritation . It also causes severe skin burns and eye damage . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Properties
IUPAC Name |
1-(1,4-dimethylpiperazin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)8-6-9(2)4-5-10(8)3/h8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUPHWFDBFNPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(CCN1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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